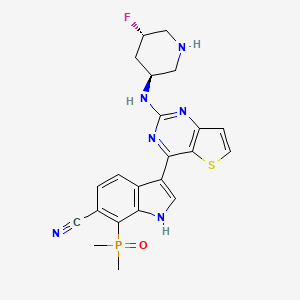
(Bromomethyl)cyclohexane-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethyl)cyclohexane-d11 is a deuterium-labeled analog of (Bromomethyl)cyclohexane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling is significant because it allows researchers to trace and quantify the compound during various chemical processes, providing insights into reaction mechanisms and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)cyclohexane-d11 typically involves the bromination of cyclohexane-d11. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(Bromomethyl)cyclohexane-d11 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexane derivatives.
Elimination Reactions: The major product is cyclohexene.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, and alkenes.
Wissenschaftliche Forschungsanwendungen
(Bromomethyl)cyclohexane-d11 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to quantify reaction intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Bromomethyl)cyclohexane-d11 involves its role as a labeled compound in various reactions. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the reactions where the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bromomethyl)cyclohexane: The non-deuterated analog, used in similar applications but without the benefits of isotope labeling.
Cyclohexylmethyl bromide: Another brominated cyclohexane derivative with similar reactivity but different labeling properties.
Uniqueness
(Bromomethyl)cyclohexane-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Eigenschaften
Molekularformel |
C7H13Br |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI-Schlüssel |
UUWSLBWDFJMSFP-BZNVDYMVSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CBr)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


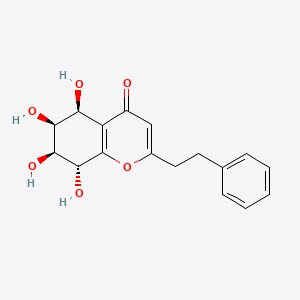

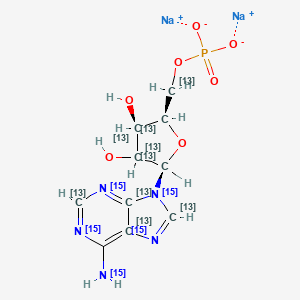
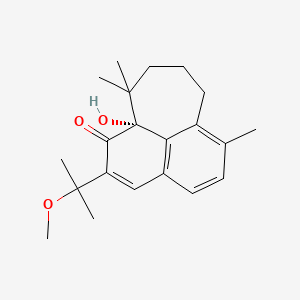
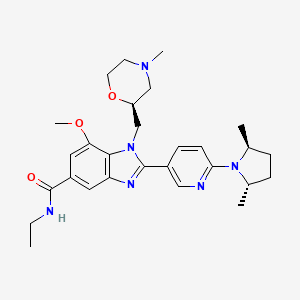
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
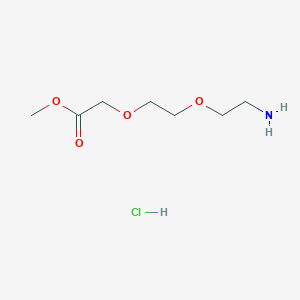
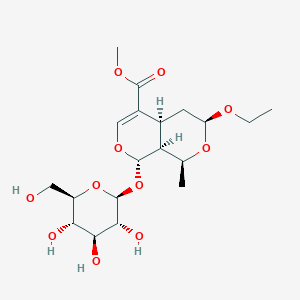
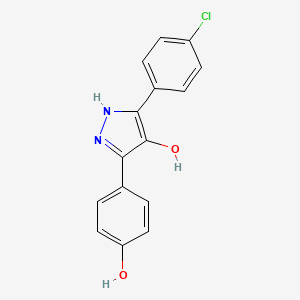
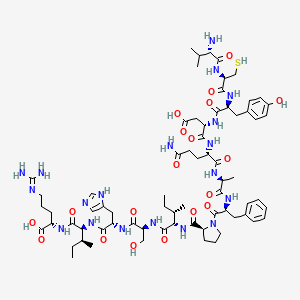

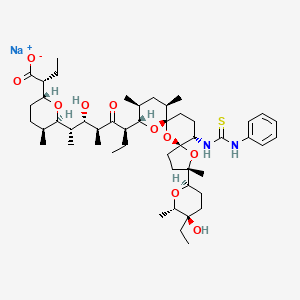
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
